molecular formula C7H5BrF2 B1409015 1-Bromo-3-fluoro-5-(fluoromethyl)benzene CAS No. 1715032-20-4

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Cat. No.: B1409015
CAS No.: 1715032-20-4
M. Wt: 207.01 g/mol
InChI Key: DOUOYKLCOQRKDP-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and fluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, potassium carbonate.

Major Products:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms can stabilize the transition state, facilitating the substitution process .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(fluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUOYKLCOQRKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-5-fluorophenyl)methanol (4 g, 19.51 mmol) in DCM (39.0 mL) at 0° C., DAST (3.35 mL, 25.4 mmol) was added. The reaction mixture was allowed to return to room temperature and stirred at room temperature overnight. Sat. NaHCO3 was added, the reaction mixture was then extracted by DCM. The organic was dried and concentrated. The crude material was purified by flash chromatography (0-10% EtOAc/heptanes) to yield the final product as colorless oil. LCMS (m/z): no mass (MH+), 0.86 min. 1H NMR (400 MHz, CDCl3) δ ppm 7.30 (s, 1H), 7.23 (d, J=8.2 Hz, 1H), 7.03 (d, J=8.6 Hz, 1H), 5.41 (s, 1H), 5.29 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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